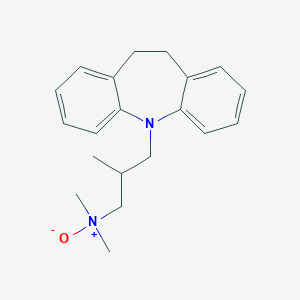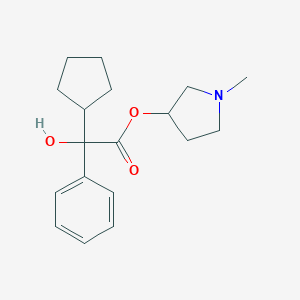
Óxido de N-trimipramina
Descripción general
Descripción
El N-óxido de trimipramina es un metabolito activo del antidepresivo tricíclico trimipramina. Es conocido por su capacidad para inhibir los transportadores humanos de monoaminas para la noradrenalina, la serotonina, la dopamina y los transportadores de cationes orgánicos . Este compuesto se utiliza en la investigación de la depresión y la ansiedad debido a sus propiedades farmacológicas .
Aplicaciones Científicas De Investigación
Trimipramine N-oxide has several scientific research applications:
Chemistry: It is used to study the inhibition of monoamine transporters and organic cation transporters.
Biology: Research involving its effects on neurotransmitter systems and its role in depression and anxiety.
Medicine: Investigations into its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new antidepressant drugs and related compounds.
Mecanismo De Acción
El mecanismo de acción del N-óxido de trimipramina implica la inhibición de los transportadores de monoaminas, incluidos los de noradrenalina, serotonina y dopamina. Esta inhibición conduce a un aumento de los niveles de estos neurotransmisores en la hendidura sináptica, contribuyendo a sus efectos antidepresivos. El compuesto también interactúa con los transportadores de cationes orgánicos, influyendo aún más en la dinámica de los neurotransmisores .
Análisis Bioquímico
Biochemical Properties
Trimipramine N-oxide interacts with human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines . Trimipramine N-oxide preferentially inhibits hSERT .
Cellular Effects
Trimipramine N-oxide, as a metabolite of trimipramine, may contribute to the antidepressant action of trimipramine . It is known that tricyclic antidepressants accumulate in the brain (up to tenfold), and at least partial inhibition by trimipramine and its metabolites of hSERT and hNAT (but not of hOCT3) may contribute to the antidepressant action of trimipramine .
Molecular Mechanism
It is known that it preferentially inhibits hSERT . This inhibition could eventually contribute to trimipramine’s antidepressant effect .
Transport and Distribution
Trimipramine N-oxide is likely transported and distributed within cells and tissues via the human monoamine transporters and organic cation transporters with which it interacts
Métodos De Preparación
El N-óxido de trimipramina se forma mediante la N-oxidación de la trimipramina por isoformas del citocromo P450 como CYP2D6, CYP2C9, CYP2C19, CYP1A2 y CYP3A4 . La ruta sintética implica la oxidación de la trimipramina utilizando agentes oxidantes específicos en condiciones controladas. Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
El N-óxido de trimipramina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto en sí se forma a través de una reacción de oxidación.
Reducción: Se puede reducir de nuevo a trimipramina en condiciones específicas.
Sustitución: Se pueden producir diversas reacciones de sustitución, dependiendo de los reactivos y las condiciones utilizadas.
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Los principales productos que se forman a partir de estas reacciones suelen ser el compuesto original trimipramina y sus diversos derivados .
4. Aplicaciones de la investigación científica
El N-óxido de trimipramina tiene varias aplicaciones de investigación científica:
Química: Se utiliza para estudiar la inhibición de los transportadores de monoaminas y los transportadores de cationes orgánicos.
Biología: Investigación que involucra sus efectos en los sistemas de neurotransmisores y su papel en la depresión y la ansiedad.
Medicina: Investigaciones sobre sus posibles efectos terapéuticos y mecanismos de acción.
Industria: Utilizado en el desarrollo de nuevos fármacos antidepresivos y compuestos relacionados.
Comparación Con Compuestos Similares
El N-óxido de trimipramina es similar a otros antidepresivos tricíclicos como la amitriptilina y la imipramina. Tiene un perfil farmacológico único debido a su inhibición selectiva de los transportadores de serotonina sobre otros transportadores de monoaminas. Esta selectividad lo distingue de otros antidepresivos tricíclicos, que suelen inhibir múltiples transportadores con una potencia similar .
Compuestos similares
- Amitriptilina
- Imipramina
- Desmetil-trimipramina
- 2-Hidroxi-trimipramina
Estos compuestos comparten similitudes estructurales, pero difieren en sus acciones farmacológicas específicas y aplicaciones terapéuticas.
Propiedades
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16(15-22(2,3)23)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOPAPJVNIQNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)C[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891486 | |
| Record name | Trimipramine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14171-70-1 | |
| Record name | Trimipramine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMIPRAMINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUI5X0O724 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of transforming Trimipramine into Trimipramine N-oxide on its potency towards monoamine and organic cation transporters?
A: The provided abstract by [] mentions the inhibitory potency of Trimipramine and its metabolites on monoamine and organic cation transporters but doesn't directly compare the potency of Trimipramine to that of Trimipramine N-oxide. Generally, N-oxidation of drugs can alter their pharmacological properties, including their potency and selectivity towards target proteins. Further research and specific data from the study mentioned in abstract [] are needed to determine how N-oxidation affects Trimipramine's interaction with these transporters.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)












